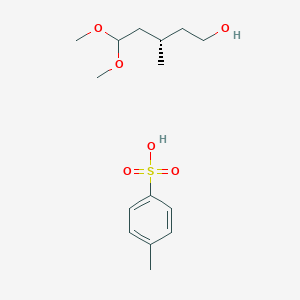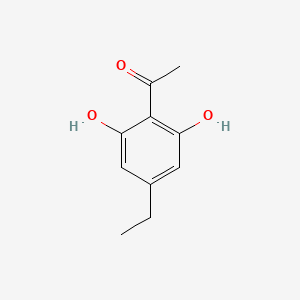
Ethanone, 1-(4-ethyl-2,6-dihydroxyphenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethanone, 1-(4-ethyl-2,6-dihydroxyphenyl)-: is an organic compound with the molecular formula C10H12O3 and a molecular weight of 180.20 g/mol . It is also known by its systematic name 4’-ethyl-2’,6’-dihydroxyacetophenone . This compound is characterized by the presence of an ethanone group attached to a phenyl ring substituted with ethyl and dihydroxy groups.
準備方法
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of Ethanone, 1-(4-ethyl-2,6-dihydroxyphenyl)- typically begins with the selection of appropriate starting materials such as 4-ethylphenol and acetyl chloride.
Reaction Conditions: The reaction involves the acetylation of 4-ethylphenol using acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetyl chloride.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions:
Oxidation: Ethanone, 1-(4-ethyl-2,6-dihydroxyphenyl)- can undergo oxidation reactions to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced products.
Substitution: It can participate in electrophilic aromatic substitution reactions due to the presence of the phenolic hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols.
科学的研究の応用
Chemistry: Ethanone, 1-(4-ethyl-2,6-dihydroxyphenyl)- is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions involving phenolic compounds. It may also serve as a model compound for investigating the metabolic pathways of similar phenolic substances.
Medicine: The compound has potential applications in medicinal chemistry. It can be used as a starting material for the synthesis of pharmaceutical agents with potential therapeutic effects.
Industry: In the industrial sector, Ethanone, 1-(4-ethyl-2,6-dihydroxyphenyl)- can be used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of Ethanone, 1-(4-ethyl-2,6-dihydroxyphenyl)- involves its interaction with molecular targets such as enzymes and receptors. The phenolic hydroxyl groups can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the compound may participate in redox reactions, affecting cellular processes and signaling pathways.
類似化合物との比較
Ethanone, 1-(2,4-dihydroxyphenyl)-: This compound has similar structural features but differs in the position of the hydroxyl groups.
Ethanone, 1-(2,6-dihydroxy-4-methoxyphenyl)-: This compound contains a methoxy group in addition to the hydroxyl groups.
2-Chloro-1-(3,4-dihydroxyphenyl)ethanone: This compound has a chloro substituent instead of an ethyl group.
Uniqueness: Ethanone, 1-(4-ethyl-2,6-dihydroxyphenyl)- is unique due to the presence of the ethyl group at the 4-position, which can influence its chemical reactivity and biological activity compared to other similar compounds.
特性
CAS番号 |
209746-96-3 |
|---|---|
分子式 |
C10H12O3 |
分子量 |
180.20 g/mol |
IUPAC名 |
1-(4-ethyl-2,6-dihydroxyphenyl)ethanone |
InChI |
InChI=1S/C10H12O3/c1-3-7-4-8(12)10(6(2)11)9(13)5-7/h4-5,12-13H,3H2,1-2H3 |
InChIキー |
FUPNPPIBFSGMGK-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC(=C(C(=C1)O)C(=O)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


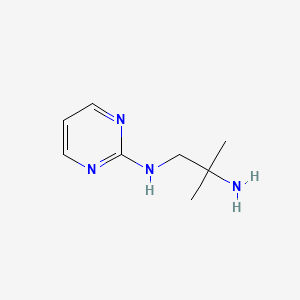
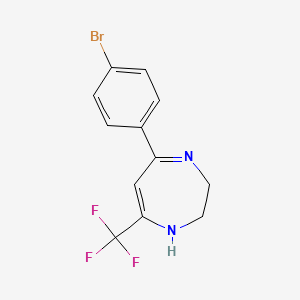
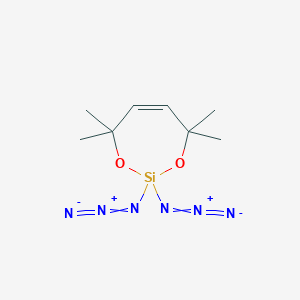
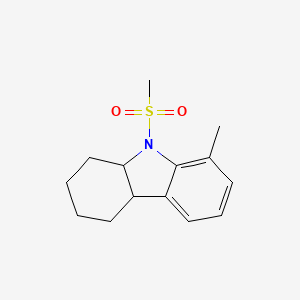
![1-[1-Chloro-2-(4-methoxyphenyl)ethenyl]-4-methylbenzene](/img/structure/B14258078.png)
![2,6,8,12,13,17-Hexaoxa-1,7-distibabicyclo[5.5.5]heptadecane](/img/structure/B14258086.png)
![Naphtho[2,3-b]furan-4,9-dione, 2-nitro-](/img/structure/B14258090.png)
![6-[(Non-5-enoyl)oxy]nonanoic acid](/img/structure/B14258091.png)
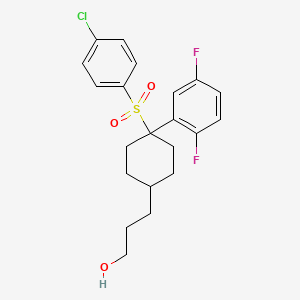
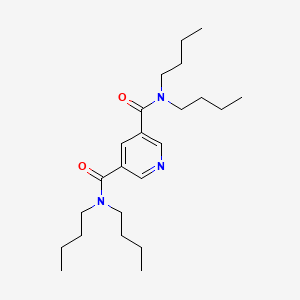
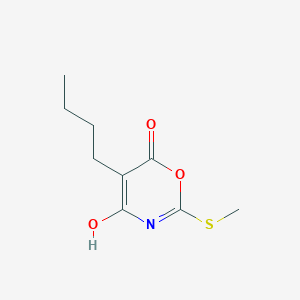
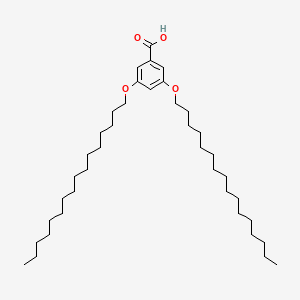
![4-[(2S)-2-hydroxybut-3-ynoxy]benzoic acid](/img/structure/B14258118.png)
